molecular formula C7H7Cl3N2 B1619976 2,4,6-Trichloro-5-propylpyrimidine CAS No. 58-81-1

2,4,6-Trichloro-5-propylpyrimidine

Cat. No. B1619976
CAS RN: 58-81-1
M. Wt: 225.5 g/mol
InChI Key: DXTBIYCCTAVSID-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-propylpyrimidine (CAS# 58-81-1) is a chemical compound used to prepare solid cosmetic powder . It has a molecular weight of 225.50 and a molecular formula of C7H7Cl3N2 .


Synthesis Analysis

The synthesis of 2,4,6-Trichloro-5-propylpyrimidine involves the use of barbituric acid as a raw material and phosphorus oxytrichloride as a chlorinating agent . The reaction is carried out under the effect of a deacidification agent . This method reduces pollution and cost, has stable quality, and is suitable for industrial production .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trichloro-5-propylpyrimidine is represented by the canonical SMILES: CCCC1=C(N=C(N=C1Cl)Cl)Cl . The compound has a complexity of 133 and a topological polar surface area of 25.8 .


Physical And Chemical Properties Analysis

2,4,6-Trichloro-5-propylpyrimidine is a solid substance with an odorless smell . It has a melting point range of 23 - 25 °C and a boiling point range of 210 - 215 °C at 760 mmHg .

Safety and Hazards

2,4,6-Trichloro-5-propylpyrimidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trichloro-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTBIYCCTAVSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290127
Record name NSC66914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58-81-1
Record name NSC66914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC66914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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